N-butyl-8-methoxyquinoline-5-sulfonamide
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Overview
Description
N-butyl-8-methoxyquinoline-5-sulfonamide is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: 8-hydroxyquinoline-5-sulfonamide derivatives
Substitution: Various substituted quinoline-5-sulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-butyl-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death. For its antibacterial activity, it may inhibit essential bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxyquinoline-5-sulfonamide
- 8-methoxyquinoline-5-sulfonamide
- N-methyl-8-methoxyquinoline-5-sulfonamide
Uniqueness
N-butyl-8-methoxyquinoline-5-sulfonamide stands out due to its unique butyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in its interaction with biological targets compared to other quinoline-5-sulfonamide derivatives .
Properties
IUPAC Name |
N-butyl-8-methoxyquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGDQYGZISUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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